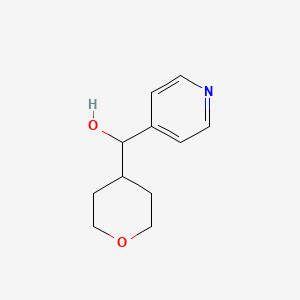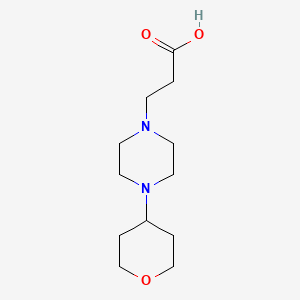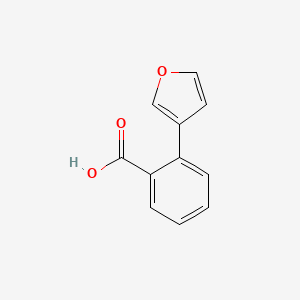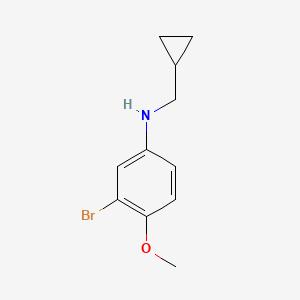
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Overview
Description
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline typically involves the following steps:
N-Alkylation: The cyclopropylmethyl group can be introduced by reacting the brominated aniline with cyclopropylmethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of a strong acid like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the removal of the bromine atom or reduction of the nitro group if present.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: De-brominated aniline, reduced nitro compounds.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity, while the cyclopropylmethyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound features a similar bromine substitution but with a different functional group attached to the nitrogen atom.
3-bromo-N-methylaniline: This compound has a methyl group instead of a cyclopropylmethyl group.
4-methoxy-N-(cyclopropylmethyl)aniline: This compound lacks the bromine atom but has similar structural features.
Uniqueness
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the methoxy group can influence its electronic properties. The cyclopropylmethyl group can affect its steric interactions and overall molecular stability.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXOYQVFZFNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



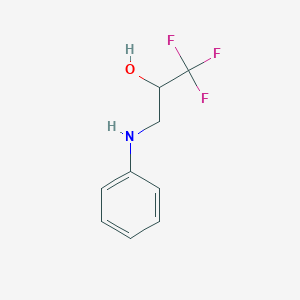
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)
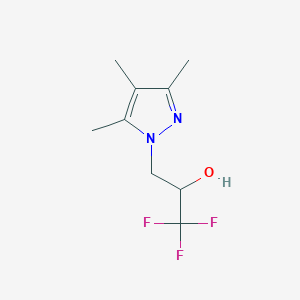
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
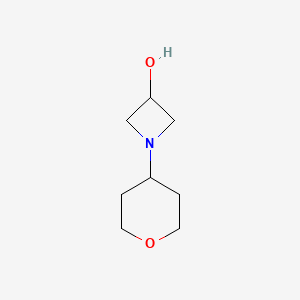
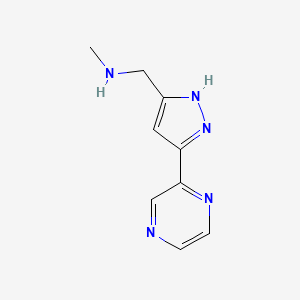

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)
